4-Hydroxy-5-nitropyrimidine
Overview
Description
4-Hydroxy-5-nitropyrimidine, also known as 4-hydroxypyrimidine-5-nitrate or 4-hydroxy-5-nitro-2(1H)-pyrimidinone, is an organic compound belonging to the group of pyrimidines. It is a colorless solid that is soluble in water and is widely used as a precursor in organic synthesis. It has also been used in the synthesis of various pharmaceuticals, such as certain anti-inflammatory drugs and antibiotics. This compound has a number of interesting properties and potential applications, both in the laboratory and in the industrial production of drugs and other chemicals.
Scientific Research Applications
1. Free Radicals in Irradiated Nitro-substituted Pyrimidines
4-Hydroxy-5-nitropyrimidine and related nitropyrimidines, when X-irradiated, exhibit distinctive ESR spectra indicative of iminoxyl radical formation. This insight is crucial for understanding the radical structures and reactivities in irradiated nitropyrimidines, with potential implications for radiation chemistry and related fields (Lorenz & Benson, 1973).
2. Synthesis and Chemical Reactivity
The compound serves as a key intermediate in the synthesis of various chemical structures. For instance, it has been used in the synthesis of 2-dialkylaminopteridin-7(8H)-ones and their 5-N-oxides, showcasing its utility in complex organic syntheses and heterocyclic chemistry (Tennant & Yacomeni, 1975).
3. Spectroscopic Studies and Basicity Analysis
This compound derivatives have been studied spectroscopically, particularly focusing on their protonation and basicity. These studies reveal how different substituents, like alkyl groups or nitro groups, affect the compound's basicity, which is crucial for applications in acid-base chemistry and pharmaceutical research (Vu et al., 2021).
4. Role in Antitumor Activity
Research has investigated 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives of this compound, for their potential in inhibiting cell proliferation, highlighting their potential application in cancer research and treatment (Thompson et al., 1997).
5. Corrosion Inhibition
Studies on compounds related to this compound have shown their effectiveness in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This suggests potential applications in industrial settings and materials science (Verma et al., 2018).
Safety and Hazards
4-Hydroxy-5-nitropyrimidine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives play a significant role in biological processes, serving as key components in nucleic acids and other biomolecules .
Mode of Action
Nitropyrimidines are generally known to interact with their targets through a variety of mechanisms, often involving the donation or acceptance of electrons in biochemical reactions .
Biochemical Pathways
It’s worth noting that nitropyrimidines can be involved in nitration reactions, which are key steps in the synthesis of various compounds .
Result of Action
It’s known that nitropyrimidines can serve as precursors to many important compounds, including those active as anticancer agents and those useful in the development of new antihypertensive medicines .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-5-nitropyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of thymidine phosphorylase activity . Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound can affect the availability of nucleotides for DNA replication and repair processes. Additionally, it is a potent and selective inhibitor of 4-nitrophenol glucuronidation , a process involved in the detoxification of various compounds in the liver.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of thymidine phosphorylase can lead to reduced nucleotide availability, impacting DNA synthesis and repair . This can result in altered cell proliferation and potentially induce cell cycle arrest. Furthermore, the inhibition of 4-nitrophenol glucuronidation can affect the detoxification processes in liver cells, leading to the accumulation of toxic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of thymidine phosphorylase involves binding to the active site of the enzyme, preventing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to decreased nucleotide synthesis. Additionally, its selective inhibition of 4-nitrophenol glucuronidation involves interaction with the enzyme responsible for this process, thereby affecting the detoxification pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation, leading to persistent effects on DNA synthesis and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase and 4-nitrophenol glucuronidation without causing significant toxicity . At higher doses, toxic effects have been observed, including liver damage and impaired DNA synthesis . These adverse effects are likely due to the accumulation of toxic compounds resulting from inhibited detoxification processes and reduced nucleotide availability for DNA repair .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and detoxification. It interacts with enzymes such as thymidine phosphorylase and the enzyme responsible for 4-nitrophenol glucuronidation . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus and cytoplasm, where it interacts with its target enzymes . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .
Properties
IUPAC Name |
5-nitro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGNTFQVMZZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944552 | |
Record name | 5-Nitropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219543-69-8 | |
Record name | 5-Nitropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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